Product packaging for Hexane-1,3-diamine(Cat. No.:CAS No. 589-54-8)

Hexane-1,3-diamine

Cat. No.: B14751582
CAS No.: 589-54-8
M. Wt: 116.20 g/mol
InChI Key: RPLXGDGIXIJNQD-UHFFFAOYSA-N
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Description

Hexane-1,3-diamine is a six-carbon aliphatic molecule terminal amine groups. This structure makes it a potential monomer for the development of novel polyamides (nylons), as the properties of these polymers are highly dependent on the carbon chain length and positioning of the amine groups. As a research chemical, it holds significant value for exploring new polymerization routes and creating specialty polymers with potentially unique thermal and mechanical properties. In materials science, it can be investigated as a cross-linking agent for epoxy resins or as a building block for surfactants and chelating agents. This product is provided for research and development purposes in laboratory settings. It is intended for professional use only and is not for personal, medicinal, or household use. All safety data sheets and handling protocols must be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H16N2 B14751582 Hexane-1,3-diamine CAS No. 589-54-8

Properties

CAS No.

589-54-8

Molecular Formula

C6H16N2

Molecular Weight

116.20 g/mol

IUPAC Name

hexane-1,3-diamine

InChI

InChI=1S/C6H16N2/c1-2-3-6(8)4-5-7/h6H,2-5,7-8H2,1H3

InChI Key

RPLXGDGIXIJNQD-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCN)N

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation

One of the most efficient methods for preparing hexane-1,3-diamine involves the catalytic hydrogenation of hexane-1,3-dinitrile. This approach parallels the synthesis methodology used for hexane-1,6-diamine, where adiponitrile is hydrogenated in the presence of metal catalysts.

The general reaction can be represented as:

NC-(CH₂)₃-CN + 4 H₂ → H₂N-(CH₂)₃-NH₂

Table 1: Catalytic Systems for Dinitrile Reduction

Catalyst Conditions Advantages Disadvantages
Raney nickel 80-120°C, 5-10 MPa H₂, diamine as solvent Higher selectivity, lower temperature Sensitive to impurities
Cobalt-based 100-150°C, 10-20 MPa H₂, ammonia as solvent Good activity, recyclable Higher pressure required
Iron catalysts 120-160°C, 15-25 MPa H₂ Cost-effective Lower selectivity

The hydrogenation process typically employs conditions similar to those used for hexamethylenediamine preparation. According to research on related diamine synthesis, the reaction is conducted on molten dinitrile diluted with ammonia or the diamine itself. The yield is generally good, although side products may form through reactivity of partially hydrogenated intermediates.

Alternative Reduction Methods

While catalytic hydrogenation is the preferred industrial method, laboratory-scale preparations often employ alternative reducing agents. These include lithium aluminum hydride, sodium borohydride, or borane complexes, which can reduce dinitriles under milder conditions but at higher reagent costs.

Amination of Dihalides

Direct Amination Process

The synthesis of this compound can be achieved through the direct amination of 1,3-dibromohexane or 1,3-dichlorohexane with ammonia. This dihalide-based approach represents a straightforward method for laboratory-scale preparation.

The reaction proceeds via nucleophilic substitution:

Br-(CH₂)₃-CH₂-CH₂-CH₃ + NH₃ (excess) → H₂N-(CH₂)₃-CH₂-CH₂-CH₃ + HBr

Table 2: Amination Reaction Parameters

Parameter Typical Range Effect on Yield
Temperature 80-150°C Higher temperatures increase reaction rate but may promote side reactions
Pressure 5-15 bar Maintains ammonia in liquid phase
Solvent Alcohols, ethers, or neat Influences selectivity and reaction rate
Reaction time 4-24 hours Extended times may lead to over-alkylation

This method, while straightforward, often results in a mixture of products including mono-substituted amines and quaternary ammonium salts, necessitating thorough purification procedures.

Gabriel Synthesis Approach

A more selective approach involves the Gabriel synthesis, which produces primary amines with minimal over-alkylation. When applied to dihalides like 1,3-dibromohexane, this method can yield this compound with high selectivity:

  • Reaction of the dihalide with potassium phthalimide
  • Subsequent hydrazinolysis of the diphthalimide intermediate

This multi-step synthesis provides better control over the formation of primary amines but requires additional purification steps to remove phthalhydrazide byproducts.

Photocatalytic Three-Component Coupling

A cutting-edge approach for preparing 1,3-diamines, including this compound, involves photocatalytic synthesis as described in the Journal of the American Chemical Society. This visible-light-mediated photocatalytic umpolung synthesis utilizes:

  • In situ-generated imines
  • Dehydroalanine derivatives
  • Photocatalysts (typically iridium or ruthenium complexes)

The reaction pivots on the nucleophilic addition of photocatalytically generated α-amino radicals to electron-deficient alkenes, affording 1,3-diamines efficiently and diastereoselectively.

Table 3: Photocatalytic Synthesis Parameters

Component Function Optimization Factor
Photocatalyst Generates α-amino radicals Quantum yield, excited state lifetime
Light source Activates photocatalyst Wavelength, intensity
Solvent Reaction medium Polarity, stability under irradiation
Additives Control selectivity pH, radical stability

This modern methodology offers several advantages:

  • Mild reaction conditions (room temperature, visible light)
  • High functional group tolerance
  • Diastereoselective synthesis
  • Reduced waste compared to traditional methods

Preparation from Alkylene Carbonates

Patent literature describes a synthetic route to diamino compounds via reaction of diamines with alkylene carbonates. Although the primary focus is on derivatives, the methodology provides insights into potential this compound preparation routes.

The general approach involves:

  • Reaction of a shorter-chain diamine with alkylene carbonate
  • Formation of dicarboxylic acid dihydroxy ester intermediates
  • Subsequent reactions to yield the desired diamine structure

This method typically operates at moderate temperatures (65-100°C) with reaction times of 1-6 hours. The molar ratio of reactants significantly influences product distribution and yield.

Industrial Scale Production Considerations

Process Selection Factors

The industrial production of this compound requires careful evaluation of various synthetic routes based on:

Table 4: Industrial Process Selection Criteria

Factor Dinitrile Reduction Dihalide Amination Photocatalytic Process
Raw material cost Moderate High High
Capital investment High (pressure equipment) Moderate Moderate to high
Energy consumption High Moderate Low
Waste generation Low High (halide salts) Low
Product purity High Moderate High
Scalability Excellent Good Limited currently

Purification Strategies

Industrial purification of this compound typically employs:

  • Washing procedures with deionized water at controlled temperatures (40-90°C)
  • Crystallization and aging (10-24 hours, optimally 12-18 hours)
  • Filtration under reduced pressure
  • Drying under controlled conditions

These purification steps are critical to achieving high-purity diamine products with primary amine values approaching 0 mgKOH/g, as documented in similar diamine purification protocols.

Novel Synthetic Approaches

Recent advances in synthetic methodology point toward potential new routes for this compound preparation:

Selective Reduction of Tricarbonitriles

Research on hexane-1,3,6-tricarbonitrile synthesis suggests that selective reduction methodologies could potentially be applied to obtain functionalized diamines. The approach involves:

  • Preparation of polynitrile intermediates
  • Selective reduction of specific nitrile groups
  • Protection/deprotection strategies to control amine formation

Analytical Methods for Product Verification

Confirmation of successful this compound synthesis typically employs multiple analytical techniques:

Table 5: Analytical Methods for this compound Characterization

Technique Information Provided Reference Values
FTIR Spectroscopy N-H stretching (3300-3500 cm⁻¹) Similar to data in NIST database
¹H NMR Chemical shifts of amine protons (δ 1-3 ppm) Characteristic patterns for 1,3-diamines
¹³C NMR Carbon skeleton confirmation Typically 6 distinct signals for this compound
Mass Spectrometry Molecular weight confirmation M+ peak at m/z 116
Primary amine value Quantification of amine content Target: 0 mgKOH/g for high purity

Chemical Reactions Analysis

Types of Reactions: Hexane-1,3-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the amine groups, which are highly reactive.

Common Reagents and Conditions:

    Oxidation: Typically involves reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Commonly uses hydrogen gas in the presence of a metal catalyst.

    Substitution: Often involves halogenating agents like chlorine or bromine.

Major Products: The reactions of this compound can yield a variety of products, including hexamethyleneimine and bis(hexamethylenetriamine), depending on the specific conditions and reagents used .

Scientific Research Applications

Hexane-1,3-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which hexane-1,3-diamine exerts its effects involves its interaction with various molecular targets. The amine groups can form hydrogen bonds with other molecules, influencing their structure and reactivity. This property is particularly useful in polymer chemistry, where this compound acts as a cross-linking agent .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Structural and Physical Comparisons of Selected Diamines
Compound Structure Boiling Point (°C) Key Physical Traits
Hexane-1,3-diamine C6H14N2 (1,3-positions) Not reported Moderate chain length, balanced spacing between amino groups
Propane-1,3-diamine C3H10N2 (1,3-positions) 139 Shorter chain, higher flexibility
Hexane-1,6-diamine C6H16N2 (1,6-positions) 204 Longer spacing, higher dispersion interactions
4-Methylcyclothis compound Cyclohexane backbone with methyl substituent Not reported Steric hindrance due to methyl group

Key Observations :

  • Chain Length and Boiling Points : Linear aliphatic diamines exhibit increasing boiling points with chain length due to enhanced van der Waals interactions. For instance, hexane-1,6-diamine (204°C) has a significantly higher boiling point than propane-1,3-diamine (139°C) . This compound’s boiling point is unreported but expected to fall between these values.
  • Amino Group Positioning: The 1,3-placement in this compound reduces intramolecular strain compared to 1,2-diamines, while the 1,6-placement in hexane-1,6-diamine maximizes spacer length, critical for applications requiring extended molecular tethers .
Table 2: Reactivity and Application Comparisons
Compound Key Reactivity Traits Applications
This compound Balanced nucleophilicity, moderate steric effects Bioconjugation spacers, Pt(II) metallodrug linkers
Propane-1,3-diamine High flexibility, rapid reaction kinetics Small-molecule tags, polyamine synthesis
Hexane-1,6-diamine High spacer length, stable coordination complexes Polyurethane elastomers, antibacterial metal complexes
4-Methylcyclothis compound Steric hindrance reduces cross-linking efficiency Specialty resins, hindered ligand systems

Key Findings :

  • Bioconjugation : this compound’s intermediate chain length improves labeling efficiency for medium-sized biomolecules, whereas propane-1,3-diamine is insufficient for larger targets like branched oligosaccharides .
  • Polymer Chemistry: Hexane-1,6-diamine-derived polycarbonate diols yield thermoplastic polyurethanes with superior tensile strength (up to 21.3 MPa) compared to shorter-chain analogs .

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